molecular formula C15H20N4O4 B12791502 1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 75007-16-8

1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12791502
CAS No.: 75007-16-8
M. Wt: 320.34 g/mol
InChI Key: GZAGJCRLIGRYTN-UHFFFAOYSA-N
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Description

NSC 367242 is a compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its role as an inhibitor in biological processes, particularly in protein synthesis. This compound has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 367242 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of NSC 367242 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 367242 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: As an inhibitor of protein synthesis, useful in studying cellular processes and gene function.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.

    Industry: Possible applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of NSC 367242 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit protein synthesis. This inhibition can occur at various stages of the protein synthesis process, including initiation, elongation, and termination. The compound may bind to the active site of an enzyme or interfere with the binding of substrates, thereby blocking the synthesis of proteins.

Comparison with Similar Compounds

NSC 367242 can be compared with other protein synthesis inhibitors, such as:

    Cycloheximide: A well-known inhibitor of eukaryotic protein synthesis.

    Puromycin: An antibiotic that inhibits protein synthesis by causing premature chain termination.

    Chloramphenicol: An antibiotic that inhibits protein synthesis in bacteria.

Uniqueness

NSC 367242 is unique in its specific mechanism of action and its potential applications in both research and therapeutic contexts. Unlike some other inhibitors, it may have a broader range of targets or a different binding affinity, making it a valuable tool for studying protein synthesis and developing new treatments.

List of Similar Compounds

  • Cycloheximide
  • Puromycin
  • Chloramphenicol
  • Anisomycin
  • Emetine

Properties

CAS No.

75007-16-8

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

1-(4-acetyl-5-oxohexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H20N4O4/c1-9(20)11(10(2)21)6-5-7-19-14(22)12-13(16-8-17(12)3)18(4)15(19)23/h8,11H,5-7H2,1-4H3

InChI Key

GZAGJCRLIGRYTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)C(=O)C

Origin of Product

United States

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